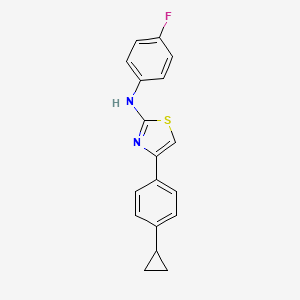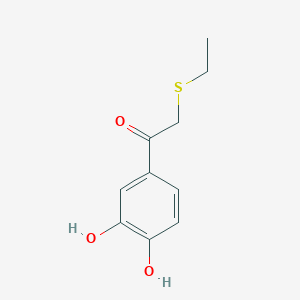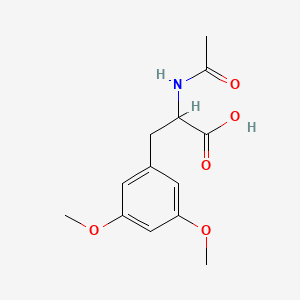
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and a bromocyclohexyl group connected via an oxy-methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene typically involves the following steps:
Bromination of Cyclohexane: Cyclohexane is brominated to form 2-bromocyclohexane using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 2-Bromocyclohexyl Methanol: 2-Bromocyclohexane is then reacted with formaldehyde in the presence of a base to form 2-bromocyclohexyl methanol.
Etherification: The final step involves the reaction of 2-bromocyclohexyl methanol with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromocyclohexyl group to a cyclohexyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of 1-(((2-Hydroxycyclohexyl)oxy)methyl)-2-fluorobenzene, 1-(((2-Cyanocyclohexyl)oxy)methyl)-2-fluorobenzene, or 1-(((2-Aminocyclohexyl)oxy)methyl)-2-fluorobenzene.
Oxidation: Formation of 1-(((2-Oxocyclohexyl)oxy)methyl)-2-fluorobenzene or 1-(((2-Carboxycyclohexyl)oxy)methyl)-2-fluorobenzene.
Reduction: Formation of 1-(((Cyclohexyloxy)methyl)-2-fluorobenzene.
Aplicaciones Científicas De Investigación
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(((2-Chlorocyclohexyl)oxy)methyl)-2-fluorobenzene
- 1-(((2-Bromocyclohexyl)oxy)methyl)-4-fluorobenzene
- 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene
Uniqueness: 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H16BrFO |
|---|---|
Peso molecular |
287.17 g/mol |
Nombre IUPAC |
1-[(2-bromocyclohexyl)oxymethyl]-2-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1,3,5,7,11,13H,2,4,6,8-9H2 |
Clave InChI |
OWJDMPYALSDQST-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)OCC2=CC=CC=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
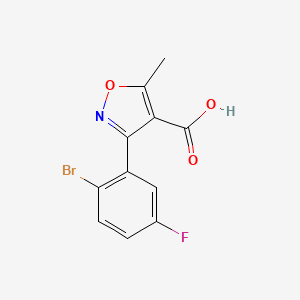
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
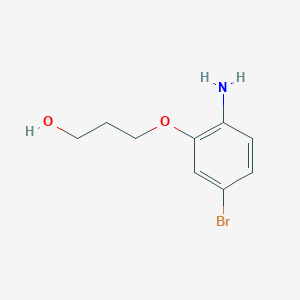
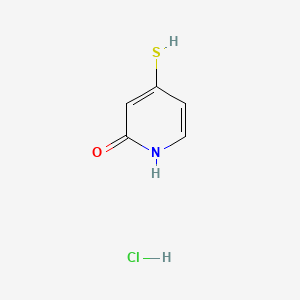
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
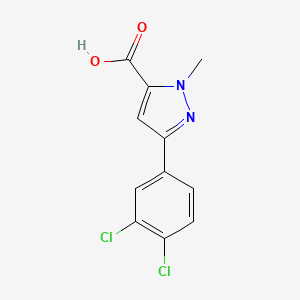
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

